molecular formula C10H8BrFN2O B1408946 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1592332-65-4

1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1408946
CAS No.: 1592332-65-4
M. Wt: 271.09 g/mol
InChI Key: IVMRGWMCXYKNLE-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound. Based on its name, it contains a pyrazol ring, a common structure in many pharmaceutical drugs . It also has a bromo and fluoro substituents on the benzyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazol ring attached to a benzyl group with bromo and fluoro substituents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis and structural properties of derivatives related to 1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol, such as 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been explored. Techniques like nucleophilic substitution reaction are employed, and structures are confirmed using FTIR, NMR spectroscopy, and X-ray diffraction (Yang et al., 2021).

Molecular and Electronic Properties

  • Density Functional Theory (DFT) Studies : DFT has been used to calculate molecular structures and compare them with X-ray diffraction values, revealing insights into molecular structure characteristics and conformations of compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Yang et al., 2021).

Biological and Pharmacological Potential

  • Potential Antipsychotic Agents : Derivatives of 1H-pyrazol-5-ol, including compounds with structural similarities to this compound, have been studied for their antipsychotic potential. These compounds have shown activity in behavioral animal tests and represent a class of novel potential antipsychotic agents (Wise et al., 1987).

Chemical Reactivity and Functionalization

  • Reactivity in Synthesis : Research on the reactivity of similar pyrazoles, like 1-(2-bromobenzyl)-4-halopyrazoles, in Pd-catalysed direct arylation has been conducted. This includes intermolecular C5-arylations and synthesis of complex molecules (Brahim et al., 2016).

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRGWMCXYKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
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Reactant of Route 4
1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 5
1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(5-Bromo-2-fluorobenzyl)-1H-pyrazol-4-ol

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